molecular formula C13H21N5O5S2 B14659686 2-((4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl)amino)ethanethiol, hydrogen sulfate (ester) CAS No. 38920-53-5

2-((4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl)amino)ethanethiol, hydrogen sulfate (ester)

Cat. No.: B14659686
CAS No.: 38920-53-5
M. Wt: 391.5 g/mol
InChI Key: CABHMFXJRXJSQH-UHFFFAOYSA-N
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Description

2-((4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl)amino)ethanethiol, hydrogen sulfate (ester) is a complex organic compound with significant pharmacological properties. It is known for its potential analgesic and anti-inflammatory activities, making it a subject of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl)amino)ethanethiol, hydrogen sulfate (ester) involves multiple steps The starting material is typically 1,3-dimethyl-2,6-dioxopurine, which undergoes alkylation to introduce the butyl groupThe final step involves the esterification with hydrogen sulfate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

2-((4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl)amino)ethanethiol, hydrogen sulfate (ester) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-((4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl)amino)ethanethiol, hydrogen sulfate (ester) has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: It has shown promise as an analgesic and anti-inflammatory agent, making it a candidate for drug development.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl)amino)ethanethiol, hydrogen sulfate (ester) involves the inhibition of specific enzymes and receptors. It acts as a TRPA1 antagonist and a PDE4/7 inhibitor, which leads to its analgesic and anti-inflammatory effects. The compound interacts with molecular targets involved in pain and inflammation pathways, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl)amino)ethanethiol, hydrogen sulfate (ester) is unique due to its dual action as a TRPA1 antagonist and a PDE4/7 inhibitor. This dual mechanism enhances its efficacy in treating pain and inflammation compared to other similar compounds .

Properties

CAS No.

38920-53-5

Molecular Formula

C13H21N5O5S2

Molecular Weight

391.5 g/mol

IUPAC Name

1,3-dimethyl-2,6-dioxo-7-[4-(2-sulfosulfanylethylamino)butyl]purine

InChI

InChI=1S/C13H21N5O5S2/c1-16-11-10(12(19)17(2)13(16)20)18(9-15-11)7-4-3-5-14-6-8-24-25(21,22)23/h9,14H,3-8H2,1-2H3,(H,21,22,23)

InChI Key

CABHMFXJRXJSQH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCNCCSS(=O)(=O)O

Origin of Product

United States

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